molecular formula C13H17F3N2O B1397090 N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide CAS No. 765298-12-2

N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide

Cat. No. B1397090
CAS RN: 765298-12-2
M. Wt: 274.28 g/mol
InChI Key: OCDWMMFEMXZFDQ-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C13H17F3N2O . It is a derivative of nicotinamide, which is a form of vitamin B3 .


Molecular Structure Analysis

The molecular structure of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide consists of a nicotinamide core substituted with a trifluoromethyl group at the 6-position and diisopropylamino group at the nitrogen .


Physical And Chemical Properties Analysis

N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide has a molecular weight of 274.28 . The predicted density is 1.151±0.06 g/cm3, and the predicted boiling point is 335.8±42.0 °C .

Scientific Research Applications

Drug Development

The trifluoromethyl group is significant in drug development due to its ability to improve pharmacokinetic properties. It can enhance the lipophilicity and metabolic stability of pharmaceutical compounds, making it a valuable moiety in medicinal chemistry .

Agricultural Chemistry

In agrochemicals, the trifluoromethyl group can alter the biological activity of compounds, potentially leading to the development of more effective pesticides and herbicides .

Material Science

The unique electronic and steric properties of the trifluoromethyl group can influence the physicochemical properties of materials, impacting their development and use in various applications .

Biological Studies

This compound’s structure allows for its use in studying biological processes, such as cell proliferation and apoptosis, which are crucial in understanding diseases and developing new treatments .

Enzyme Inhibition

The trifluoromethyl group can lower the pKa of certain compounds, enhancing their potency as enzyme inhibitors, which is vital in drug design for various diseases .

Organic Synthesis

The trifluoromethyl group is utilized in organic synthesis, where it participates in various reactions such as C–F bond activation and defluorinative functionalization, expanding the toolkit available to synthetic chemists .

Fluorine Chemistry

It plays a role in the broader field of fluorine chemistry, where its incorporation into organic compounds is crucial for developing new molecules with desired properties .

Photoredox Catalysis

The trifluoromethyl group is involved in photoredox catalysis, which is an area of interest for developing new synthetic methodologies and improving existing ones .

properties

IUPAC Name

N,N-di(propan-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c1-8(2)18(9(3)4)12(19)10-5-6-11(17-7-10)13(14,15)16/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDWMMFEMXZFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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